molecular formula C12H18N2O6 B15298465 2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid

2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid

Cat. No.: B15298465
M. Wt: 286.28 g/mol
InChI Key: MBAROROFFINYJC-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection and various organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) for reaction media .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal an active amine, which can then participate in various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection and further functionalization makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl]acetic acid

InChI

InChI=1S/C12H18N2O6/c1-11(2,3)20-9(17)13-5-12(6-13)7-19-10(18)14(12)4-8(15)16/h4-7H2,1-3H3,(H,15,16)

InChI Key

MBAROROFFINYJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC(=O)N2CC(=O)O

Origin of Product

United States

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